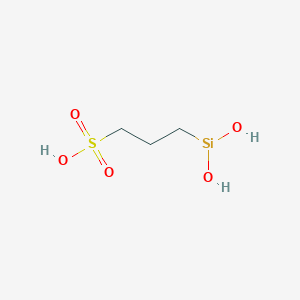
CID 78062953
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dihydroxysilyl)propane-1-sulfonic acid is an organosilicon compound with the molecular formula C3H10O6SSi. It is known for its unique properties, including its ability to form stable aqueous solutions and its use as a chemical reagent, catalyst, and functional material .
Preparation Methods
The synthesis of 3-(Dihydroxysilyl)propane-1-sulfonic acid typically involves the reaction of 3-(chloromethyl)propane-1-sulfonic acid with triphenylsilanol under alkaline conditions[2][2]. This reaction yields the desired compound, which can be further purified and used in various applications. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
3-(Dihydroxysilyl)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Dihydroxysilyl)propane-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acid-catalyzed reactions such as esterification, ketalization, and aldol condensation[][2].
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of functional materials, including ion-exchange resins and adsorbents for metal ion recovery[][2].
Mechanism of Action
The mechanism by which 3-(Dihydroxysilyl)propane-1-sulfonic acid exerts its effects involves its ability to act as a strong acid catalyst. The sulfonic acid group can donate protons, facilitating various chemical reactions. The compound’s molecular structure allows it to interact with different substrates, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
3-(Dihydroxysilyl)propane-1-sulfonic acid can be compared with other similar compounds, such as:
3-(Trihydroxysilyl)propane-1-sulfonic acid: Similar in structure but with an additional hydroxyl group, leading to different reactivity and applications.
3-(Chloromethyl)propane-1-sulfonic acid: Used as a precursor in the synthesis of 3-(Dihydroxysilyl)propane-1-sulfonic acid, with distinct chemical properties.
Propane-1-sulfonic acid: Lacks the silyl group, resulting in different chemical behavior and uses[][2].
These comparisons highlight the unique properties and applications of 3-(Dihydroxysilyl)propane-1-sulfonic acid, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C3H9O5SSi |
|---|---|
Molecular Weight |
185.25 g/mol |
InChI |
InChI=1S/C3H9O5SSi/c4-9(5,6)2-1-3-10(7)8/h7-8H,1-3H2,(H,4,5,6) |
InChI Key |
HCCGQGWFZZAYKC-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](O)O)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















